

2-Bromo-5-phenylpyridine melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-5-phenylpyridine**

Cat. No.: **B012136**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Bromo-5-phenylpyridine**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. **2-Bromo-5-phenylpyridine** is a key building block in the synthesis of a variety of biologically active molecules.^[1] This technical guide provides a detailed overview of its melting and boiling points, including experimental protocols for their determination.

Data Presentation

The quantitative data for the physical properties of **2-Bromo-5-phenylpyridine** are summarized in the table below for clear and easy reference.

Property	Value	Notes
Melting Point	73-75 °C	Experimentally determined. ^[2]
Boiling Point	309.3 ± 22.0 °C	This is a predicted value. ^[2]
Physical Form	Solid, powder or crystals	^[3]

Experimental Protocols

Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a compound.^[4] The following are detailed methodologies for these key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.^[5] For pure crystalline compounds, this transition occurs over a narrow temperature range.^[4]

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)^[5]
- Capillary tubes (sealed at one end)^[5]
- **2-Bromo-5-phenylpyridine** sample
- Thermometer
- Heating medium (e.g., silicone oil for Thiele tube)^[5]

Procedure:

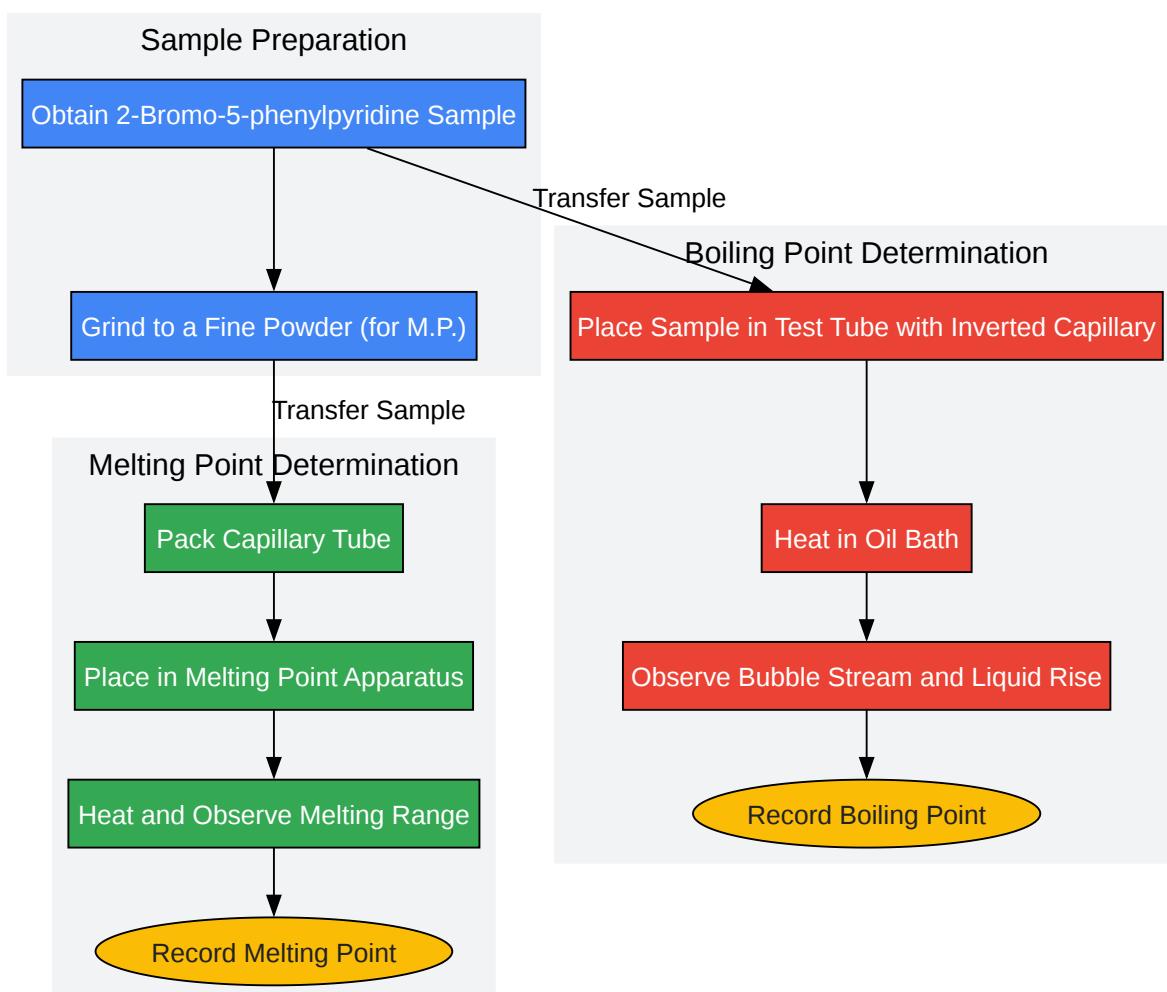
- Sample Preparation: A small amount of finely powdered **2-Bromo-5-phenylpyridine** is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample tightly at the sealed end to a height of 1-2 mm.^{[4][6]}
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
- Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to allow for accurate observation.^[6]
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure sample, this range should be narrow, typically 0.5-1.0 °C.^[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5]

Apparatus and Materials:

- Small test tube or sodium fusion tube[5]
- Capillary tube (sealed at one end)[5]
- Thermometer
- Heating apparatus (e.g., Thiele tube or oil bath)[5]
- Liquid paraffin or silicone oil[5]
- **2-Bromo-5-phenylpyridine** sample


Procedure:

- Sample Preparation: A small amount of **2-Bromo-5-phenylpyridine** is placed in the small test tube. The sealed-end capillary tube is placed inside the test tube with its open end submerged in the liquid.
- Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath (Thiele tube or oil bath).[5]
- Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.[5]
- Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

Visualization of Experimental Workflow

The logical flow for determining the physical properties of **2-Bromo-5-phenylpyridine** is illustrated below.

Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting and boiling points.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 5-BROMO-2-PHENYL PYRIDINE CAS#: 27012-25-5 [m.chemicalbook.com]
- 3. 2-Bromo-5-phenylpyridine | 107351-82-6 [sigmaaldrich.com]
- 4. alnoor.edu.iq [alnoor.edu.iq]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. youtube.com [youtube.com]
- To cite this document: BenchChem. [2-Bromo-5-phenylpyridine melting point and boiling point]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012136#2-bromo-5-phenylpyridine-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com